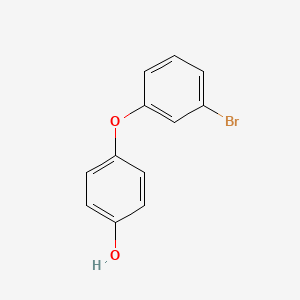
Phenol, 4-(3-bromophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(3-bromophenoxy)- is an organic compound with the molecular formula C12H9BrO2 It is a derivative of phenol, where a bromophenoxy group is attached to the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Phenol: : The synthesis of Phenol, 4-(3-bromophenoxy)- can begin with the bromination of phenol to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Etherification: : The brominated phenol can then undergo an etherification reaction with 3-bromophenol. This reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(3-bromophenoxy)- can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of temperature and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Phenol, 4-(3-bromophenoxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
-
Substitution: : The bromine atom in Phenol, 4-(3-bromophenoxy)- can be substituted with other groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Quinones, brominated quinones.
Reduction: De-brominated phenols, reduced ethers.
Substitution: Phenol derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Phenol, 4-(3-bromophenoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and other biomolecules.
Medicine
Phenol, 4-(3-bromophenoxy)- has potential applications in medicinal chemistry. It can be used to synthesize new drug candidates with improved efficacy and safety profiles. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its brominated structure can impart flame retardant properties to polymers and other materials.
Mechanism of Action
The mechanism of action of Phenol, 4-(3-bromophenoxy)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(4-bromophenoxy)-: Similar structure but with the bromine atom at a different position.
Phenol, 3-(4-bromophenoxy)-: Another positional isomer with the bromine atom at the third position.
4-Bromo-2-ethylphenol: A brominated phenol with an ethyl group.
Uniqueness
Phenol, 4-(3-bromophenoxy)- is unique due to the specific positioning of the bromophenoxy group, which can influence its reactivity and interactions. This positional specificity can lead to different chemical and biological properties compared to its isomers and other brominated phenols.
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
4-(3-bromophenoxy)phenol |
InChI |
InChI=1S/C12H9BrO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H |
InChI Key |
XQVUQRPTZAUIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















